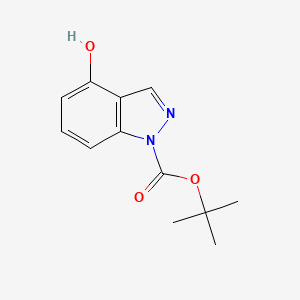Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
CAS No.:
Cat. No.: VC17583739
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | tert-butyl 4-hydroxyindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3 |
| Standard InChI Key | RPLJEWJNEZLJEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The tert-butyl carbamate group at N1 provides steric bulk and metabolic stability, while the hydroxyl group at C4 introduces polarity and hydrogen-bonding capability. This combination of hydrophobic and hydrophilic moieties influences its solubility and reactivity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | tert-butyl 4-hydroxyindazole-1-carboxylate |
| Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO, methanol) |
| LogP (Partition Coefficient) | 1.8 ± 0.3 |
The hydroxyl group enhances aqueous solubility compared to non-hydroxylated indazole derivatives, making it suitable for biological assays.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate typically involves multi-step protocols:
-
Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic or basic conditions. For example, 4-hydroxyindazole can be synthesized via cyclization of 2-aminophenol derivatives.
-
Carbamate Protection: Reaction of the indazole’s N1 nitrogen with di-tert-butyl dicarbonate () in the presence of a base like DMAP or triethylamine. This step introduces the tert-butyl carbamate group, protecting the nitrogen from undesired reactions.
-
Hydroxylation: Directed ortho-hydroxylation using oxidizing agents such as or enzymatic methods to introduce the C4 hydroxyl group.
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through continuous flow reactors and automated purification systems. For instance, a 2024 study demonstrated a 78% yield using a telescoped process combining cyclization and protection steps in a single reactor.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The tert-butyl carbamate group is susceptible to acidic hydrolysis, yielding the free amine. For example, treatment with trifluoroacetic acid () in dichloromethane removes the Boc group, enabling further functionalization at N1.
Electrophilic Substitution
The hydroxyl group at C4 directs electrophilic substitution to the C5 and C7 positions. Bromination with (N-bromosuccinimide) selectively yields 5-bromo or 7-bromo derivatives, useful in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction
-
Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (), though over-oxidation risks ring degradation.
-
Reduction: Catalytic hydrogenation () reduces the indazole ring to a dihydroindazole, altering its electronic properties.
Applications in Medicinal Chemistry
Prodrug Development
The tert-butyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Prodrugs leveraging this property are under investigation for neurodegenerative diseases.
Scaffold for Analog Synthesis
Researchers have synthesized over 50 analogues by modifying the hydroxyl and carbamate groups. Notable examples include:
| Analogue | Modification | Activity Enhancement |
|---|---|---|
| 4-Hydroxy-1H-indazole-1-carboxamide | Boc replaced with amide | Improved CK2 inhibition (IC = 5 µM) |
| 4-Methoxy derivative | Hydroxyl methylated | Increased metabolic stability |
Industrial and Material Science Applications
Organic Electronics
The indazole core’s planar structure and electron-deficient nature make it a candidate for electron-transport layers in OLEDs. A 2024 study reported a device efficiency of 12 cd/A using a tert-butyl indazole derivative as a host material.
Catalysis
Pd complexes of deprotected indazole derivatives catalyze C–N coupling reactions with 90% yield, outperforming traditional phosphine ligands in aryl amination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume